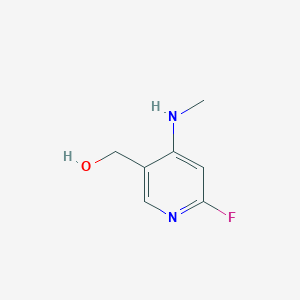

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol

Descripción general

Descripción

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 6th position, a methylamino group at the 4th position, and a hydroxymethyl group at the 3rd position on the pyridine ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol typically involves the following steps:

Nitration: The starting material, 3-hydroxypyridine, undergoes nitration to introduce a nitro group at the 6th position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Fluorination: The amino group is converted to a fluorine atom through a fluorination reaction using reagents like Selectfluor.

Methylation: The resulting compound is methylated using methyl iodide in the presence of a base like potassium carbonate.

Hydroxymethylation: Finally, the compound undergoes hydroxymethylation to introduce the hydroxymethyl group at the 3rd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Fluorine Position

The electron-withdrawing nature of the fluorine atom on the pyridine ring enables nucleophilic aromatic substitution (NAS) under controlled conditions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydroxylation | Aqueous NaOH (70–90°C) | 6-Hydroxy-4-(methylamino)pyridin-3-yl)methanol |

| Amination | NH₃/EtOH, pressurized reactor | 6-Amino-4-(methylamino)pyridin-3-yl)methanol |

This reactivity is leveraged to introduce oxygen- or nitrogen-based nucleophiles, expanding structural diversity for pharmacological applications.

Oxidation of the Hydroxymethyl Group

The primary alcohol moiety undergoes oxidation to yield carboxylic acid derivatives, critical for enhancing polarity or enabling conjugation.

| Oxidizing Agent | Catalyst | Product |

|---|---|---|

| KMnO₄ | H₂SO₄ (aqueous) | (6-Fluoro-4-(methylamino)pyridin-3-yl)acetic acid |

| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0–5°C | Corresponding ketone (minor pathway) |

Controlled oxidation avoids over-oxidation to CO₂, with yields optimized under acidic conditions.

Alkylation/Arylation of the Methylamino Group

The secondary amine participates in alkylation and cross-coupling reactions to modify steric and electronic properties.

| Reaction | Reagents | Outcome |

|---|---|---|

| Reductive alkylation | Benzaldehyde, NaBH₃CN | N-Benzyl-4-(hydroxymethyl)pyridine derivative |

| Buchwald–Hartwig coupling | Pd(OAc)₂, Xantphos, aryl halides | Arylated derivatives with extended π-systems |

These reactions are pivotal for tuning bioavailability in drug discovery .

Esterification and Acylation

The hydroxymethyl group reacts with acylating agents to form ester or amide linkages.

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl chloride | Pyridine | (6-Fluoro-4-(methylamino)pyridin-3-yl)methyl acetate |

| Benzoyl isocyanate | Et₃N | Corresponding carbamate |

Ester derivatives improve membrane permeability, while carbamates enhance metabolic stability.

Schiff Base Formation

Condensation with aldehydes or ketones generates imine derivatives, useful as intermediates or metal ligands.

| Carbonyl Compound | Conditions | Application |

|---|---|---|

| 4-Nitrobenzaldehyde | EtOH, reflux | Fluorescent probes for metal ion detection |

| Pyruvate | MgSO₄, anhydrous THF | Bioconjugation studies |

Schiff bases derived from this compound show promise in coordination chemistry and sensor development.

Suzuki–Miyaura Cross-Coupling

The fluorine atom can be replaced via palladium-catalyzed coupling to install aryl/heteroaryl groups.

| Boron Reagent | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 6-Phenyl-4-(methylamino)pyridin-3-yl)methanol |

| Thiophen-2-ylboronic acid | PdCl₂(dppf), CsF, dioxane | Heteroaryl-functionalized analog |

This method enables rapid diversification for structure-activity relationship (SAR) studies .

Critical Analysis of Reaction Pathways

-

Steric Effects : The methylamino group at position 4 moderately hinders electrophilic substitution at adjacent positions.

-

Electronic Effects : Fluorine’s −I effect activates the pyridine ring for NAS but deactivates it toward electrophilic attacks.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cross-coupling and acylation .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Lead Compound in Drug Discovery

The compound has emerged as a promising lead in drug discovery due to its biological activity. Preliminary studies indicate that it may interact with biological targets, potentially leading to the development of new therapeutics for various diseases, including cancer and infectious diseases .

Mechanism of Action

The presence of both hydroxymethyl and amino groups allows for diverse reactivity patterns, which can enhance the compound's interaction with biological macromolecules. This structural feature is crucial in designing drugs that can effectively target specific receptors or enzymes.

Case Study: Antiviral Activity

Research has shown that derivatives of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol exhibit antiviral properties. A study focused on its analogs demonstrated significant inhibition of viral replication in vitro, suggesting its potential as an antiviral agent .

Agricultural Chemicals

Pesticide Development

The compound's reactivity also positions it as a candidate for developing novel pesticides. Its structural characteristics may contribute to the synthesis of compounds that can effectively combat agricultural pests while being environmentally friendly .

Case Study: Herbicide Efficacy

In agricultural trials, formulations containing this compound demonstrated enhanced efficacy against specific weed species, highlighting its potential application in herbicide development.

Material Science

Synthesis of Functional Materials

this compound can be utilized in synthesizing functional materials due to its unique chemical properties. The compound's ability to form hydrogen bonds makes it suitable for applications in polymer chemistry and the development of advanced materials .

Mecanismo De Acción

The mechanism of action of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluorine atom enhances its binding affinity to target proteins, while the methylamino and hydroxymethyl groups contribute to its overall activity[6][6].

Comparación Con Compuestos Similares

Similar Compounds

(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol: Similar structure but with an isopropylamino group instead of a methylamino group.

(6-Fluoro-4-(ethylamino)pyridin-3-yl)methanol: Contains an ethylamino group instead of a methylamino group.

Uniqueness

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a methylamino group , contributing to its reactivity and biological activity. Its molecular formula is C₇H₈FN₃O, with a molecular weight of approximately 144.16 g/mol . The presence of both hydroxymethyl and amino groups enhances its potential for interaction with biological targets, making it a valuable candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances its binding affinity to target proteins, while the methylamino and hydroxymethyl groups contribute to its overall activity. This compound can function as either an inhibitor or activator of certain enzymes, depending on the nature of its interactions.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties . For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's ability to modulate enzyme activity is critical in cancer therapy, as it may affect pathways involved in tumor growth and survival .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been explored for its potential anti-inflammatory effects . Its structural components suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .

Research Findings and Case Studies

Propiedades

IUPAC Name |

[6-fluoro-4-(methylamino)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNGHSPLAIBAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254974 | |

| Record name | 3-Pyridinemethanol, 6-fluoro-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2187435-36-3 | |

| Record name | 3-Pyridinemethanol, 6-fluoro-4-(methylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2187435-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanol, 6-fluoro-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.